Elaidamide

概要

説明

準備方法

合成経路と反応条件: エライドアミドは、適切な条件下でエライジン酸とアンモニアまたはアミンを反応させることで合成できます。 一般的な方法の1つは、チオニルクロリドなどの脱水剤を使用してエライジン酸を対応する酸塩化物に変換し、その後アンモニアと反応させてエライドアミドを生成することです .

工業生産方法: エライドアミドの工業生産は、通常、エライジン酸の触媒的加水分解に続いてアミド化が行われます。このプロセスでは、高い収率と純度を確保するために、温度と圧力の精密な制御が必要です。 電気合成は、エライドアミドを含むアミドの調製において、より環境に優しく持続可能な方法として検討されています .

化学反応の分析

反応の種類: エライドアミドは、以下のものを含むさまざまな化学反応を起こします。

酸化: エライドアミドは、対応するオキソ誘導体を生成するために酸化することができます。

還元: エライドアミドの還元により、第一級アミンが生成されます。

置換: エライドアミドは、求核置換反応に関与し、アミド基が他の官能基に置き換えられます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: アルキルハライドやアシルクロリドなどの試薬は、塩基性または酸性条件下で使用されます。

主要な生成物:

酸化: エライドアミドのオキソ誘導体。

還元: 第一級アミン。

置換: 使用される試薬に応じて、さまざまな置換アミド。

4. 科学研究での応用

科学的研究の応用

作用機序

エライドアミドは、特定の分子標的に結合することでその効果を発揮します。 ミクロソームエポキシドヒドロラーゼやホスホリパーゼA2などの酵素を阻害し、これらの酵素はさまざまな生化学的経路に関与しています . これらの酵素の阻害は、動物モデルにおける睡眠誘導などの生理学的効果につながる可能性があります .

類似化合物との比較

エライドアミドは、オレアミドやステアアミドなどの他の脂肪酸アミドに似ています。 トランス配置と特定の生物活性により、ユニークな存在となっています .

類似化合物:

オレアミド: シス配置の脂肪酸アミドであり、睡眠誘導特性で知られています。

ステアアミド: 飽和脂肪酸アミドであり、工業用途に使用されます。

生物活性

Elaidamide, a fatty acid amide, is increasingly recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is chemically classified as a fatty amide with the molecular formula and a molecular weight of 281.49 g/mol. It is structurally related to other fatty acid amides, which are known to exhibit significant bioactivity across various biological systems .

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Phospholipase Activity : this compound functions as a secretory calcium-dependent phospholipase A2, hydrolyzing phospholipids in bacterial membranes. This action leads to bactericidal effects against Gram-positive bacteria by disrupting their membrane integrity .

- Cell Signaling : It plays a role in modulating cell signaling pathways, particularly by acting as a ligand for integrins. This interaction can enhance cell proliferation through integrin-dependent mechanisms .

- Inflammatory Response : this compound is involved in the inflammatory response by promoting the release of unsaturated fatty acids from mitochondrial membranes, which are precursors for eicosanoid synthesis. This process can stimulate leukocyte activity and tissue regeneration .

Antimicrobial Effects

Research has demonstrated that this compound possesses antimicrobial properties. It has been shown to exhibit bactericidal activity against various strains of Gram-positive bacteria by directly hydrolyzing their phospholipids . The effectiveness of this compound in this regard underscores its potential as an antimicrobial agent.

Anti-inflammatory Properties

This compound has been implicated in modulating inflammatory responses. By hydrolyzing membrane phospholipids, it contributes to the generation of lipid mediators that play crucial roles in inflammation and immune responses . This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Neuroprotective Effects

In studies involving neurobiology, this compound has been observed to influence neuroprotective mechanisms. Its involvement in the modulation of neuronal signaling pathways suggests that it may have implications for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Activity : A study indicated that this compound effectively inhibited the growth of specific bacterial strains, demonstrating its potential as a natural antimicrobial agent .

- Inflammation Modulation : Research findings suggest that this compound may enhance the production of anti-inflammatory mediators during sterile inflammation, indicating its role in tissue repair processes .

- Neuroprotective Potential : Investigations into the effects of this compound on neuronal cells revealed its capacity to protect against oxidative stress, suggesting therapeutic avenues for neurodegenerative conditions .

Comparative Analysis of Fatty Acid Amides

The following table summarizes the biological activities of various fatty acid amides, including this compound:

| Fatty Acid Amide | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, anti-inflammatory | Hydrolysis of phospholipids |

| Oleamide | Sleep-inducing, neuroprotective | Modulates GABA receptors |

| Palmitamide | Weak anticonvulsant | Modulates neuronal excitability |

| Linoleamide | Regulates Ca flux | Inhibits specific ion currents |

| Erucamide | Stimulates angiogenesis | Promotes endothelial cell function |

特性

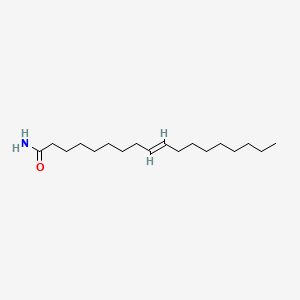

IUPAC Name |

(E)-octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H2,19,20)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATBGEAMYMYZAF-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017170 | |

| Record name | Elaidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4303-70-2 | |

| Record name | Elaidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4303-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elaidamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004303702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elaidamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03784 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elaidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-9-octadecenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELAIDAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOU8K597IT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。